Cas no 219635-91-3 (1-(6-Bromopyridin-2-yl)piperazine)
1-(6-Bromopyridin-2-yl)piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-Bromopyridin-2-yl)piperazine
- CHEMBRDG-BB 4012280
- 1-(6-bromo-2-pyridyl)piperazine
- AB48370
- AG-E-60243
- AGN-PC-015LQM
- CTK4E8059
- PIPERAZINE, 1-(6-BROMO-2-PYRIDINYL)-
- STK690276
-
- Inchi: InChI=1S/C9H12BrN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2
- InChI Key: WBRRYSNZMKKYLZ-UHFFFAOYSA-N
- SMILES: C1=CC(=NC(=C1)N2CCNCC2)Br
Computed Properties
- Exact Mass: 241.02100
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
Experimental Properties
- PSA: 28.16000
- LogP: 1.64750
1-(6-Bromopyridin-2-yl)piperazine Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
1-(6-Bromopyridin-2-yl)piperazine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(6-Bromopyridin-2-yl)piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM169037-1g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 95% | 1g |
$482 | 2021-08-05 | |
| Chemenu | CM169037-1g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 95% | 1g |
$471 | 2023-02-18 | |
| Alichem | A029182711-1g |
1-(6-Bromopyridin-2-yl)piperazine |
219635-91-3 | 95% | 1g |
$411.84 | 2023-09-02 | |
| Enamine | EN300-1913830-0.05g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 0.05g |
$1152.0 | 2023-09-17 | ||
| Enamine | EN300-1913830-0.1g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 0.1g |
$1207.0 | 2023-09-17 | ||
| Enamine | EN300-1913830-0.25g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 0.25g |
$1262.0 | 2023-09-17 | ||
| Enamine | EN300-1913830-0.5g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 0.5g |
$1316.0 | 2023-09-17 | ||
| Enamine | EN300-1913830-1.0g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1913830-2.5g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 2.5g |
$2688.0 | 2023-09-17 | ||
| Enamine | EN300-1913830-5.0g |
1-(6-bromopyridin-2-yl)piperazine |
219635-91-3 | 5g |
$3977.0 | 2023-06-02 |
1-(6-Bromopyridin-2-yl)piperazine Related Literature
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
Additional information on 1-(6-Bromopyridin-2-yl)piperazine
Comprehensive Guide to 1-(6-Bromopyridin-2-yl)piperazine (CAS No. 219635-91-3): Properties, Applications, and Market Insights
1-(6-Bromopyridin-2-yl)piperazine (CAS No. 219635-91-3) is a specialized brominated heterocyclic compound that has gained significant attention in pharmaceutical and agrochemical research. This piperazine derivative features a 6-bromopyridine moiety, making it a valuable building block in organic synthesis. With the increasing demand for pyridine-based compounds in drug discovery, this chemical has become a focal point for researchers exploring novel kinase inhibitors and CNS-targeting molecules.
The molecular structure of 1-(6-Bromopyridin-2-yl)piperazine combines the electron-rich nature of piperazine with the versatile reactivity of bromopyridine, creating unique opportunities for structure-activity relationship studies. Recent trends in medicinal chemistry show growing interest in such halogenated nitrogen heterocycles, particularly for their potential in developing selective receptor modulators. The presence of both hydrogen bond acceptors and lipophilic bromine atom makes this compound particularly interesting for drug design applications.
In pharmaceutical applications, 1-(6-Bromopyridin-2-yl)piperazine serves as a key intermediate for synthesizing compounds targeting neurological disorders and inflammatory conditions. The compound's ability to participate in cross-coupling reactions (such as Buchwald-Hartwig amination) makes it valuable for creating diverse biologically active molecules. Researchers are particularly interested in its potential for developing next-generation antidepressants and antipsychotic agents, as the piperazine-pyridine scaffold shows promising interactions with various neurotransmitter receptors.
The agrochemical industry has also shown interest in 1-(6-Bromopyridin-2-yl)piperazine derivatives for developing novel crop protection agents. The compound's structural features make it suitable for creating systemic pesticides with improved pest selectivity and environmental profiles. Recent studies explore its use in neonicotinoid alternatives, addressing growing concerns about bee colony collapse and environmental persistence of traditional pesticides.
From a synthetic chemistry perspective, 1-(6-Bromopyridin-2-yl)piperazine offers multiple reactivity sites for further functionalization. The bromine atom at the 6-position allows for various metal-catalyzed coupling reactions, while the piperazine nitrogen can undergo alkylation or acylation to create diverse derivatives. This versatility makes it valuable for combinatorial chemistry approaches in drug discovery programs.
The global market for 1-(6-Bromopyridin-2-yl)piperazine has shown steady growth, driven by increasing R&D investments in small molecule therapeutics. Pharmaceutical companies are particularly interested in its potential for developing precision medicines targeting specific enzyme isoforms. The compound's intellectual property landscape reveals numerous patent applications covering its derivatives in various therapeutic areas, indicating its commercial importance.
Quality control of 1-(6-Bromopyridin-2-yl)piperazine typically involves advanced analytical techniques including HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Suppliers often provide the compound with ≥98% purity to meet the stringent requirements of pharmaceutical research. Proper storage conditions (typically 2-8°C under inert atmosphere) are crucial for maintaining its stability over time.
Recent advancements in continuous flow chemistry have improved the synthesis efficiency of 1-(6-Bromopyridin-2-yl)piperazine and its derivatives. These methods offer advantages in reaction control, safety profile, and scale-up potential, addressing some of the challenges associated with traditional batch synthesis. The development of greener synthetic routes for such intermediates aligns with the pharmaceutical industry's growing emphasis on sustainable chemistry practices.
Safety considerations for handling 1-(6-Bromopyridin-2-yl)piperazine include standard precautions for laboratory chemicals, such as using appropriate personal protective equipment and working in well-ventilated areas. While not classified as highly hazardous, proper risk assessment should always precede experimental work. The compound's material safety data sheet provides detailed handling instructions to ensure safe laboratory practices.
Future research directions for 1-(6-Bromopyridin-2-yl)piperazine include exploring its potential in proteolysis targeting chimeras (PROTACs) and other targeted protein degradation strategies. The compound's ability to serve as a linker element between protein-binding moieties makes it interesting for these emerging therapeutic modalities. Additionally, its application in covalent inhibitor design through selective bromine displacement reactions represents another promising avenue for drug discovery.
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